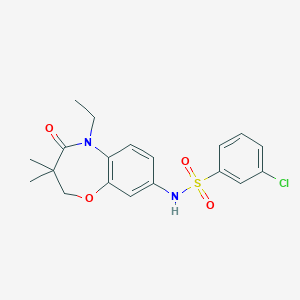

3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O4S/c1-4-22-16-9-8-14(11-17(16)26-12-19(2,3)18(22)23)21-27(24,25)15-7-5-6-13(20)10-15/h5-11,21H,4,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHXKIEXTOITKFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide typically involves multiple steps

Benzoxazepine Core Synthesis: The benzoxazepine core can be synthesized through a cyclization reaction involving an appropriate precursor such as an amino alcohol and a carboxylic acid derivative.

Sulfonamide Group Introduction: The sulfonamide group is introduced by reacting the benzoxazepine intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

Chloro-Substituted Benzene Ring Addition: The final step involves the chlorination of the benzene ring using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Growth inhibition |

| U87 MG (Brain Cancer) | 10.0 | Induction of apoptosis |

| HCT116 (Colon Cancer) | 15.0 | Cell cycle arrest |

These results suggest moderate potency against multiple cancer types, making it a candidate for further development as an anticancer agent .

Oxidation Reactions

Using oxidizing agents like potassium permanganate or chromium trioxide can yield oxidized derivatives with additional functional groups.

Reduction Reactions

Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to produce reduced derivatives.

Substitution Reactions

The chloro group can engage in nucleophilic substitution reactions with amines or thiols to form new substituted products.

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties. The compound may exhibit similar effects due to the sulfonamide moiety, potentially making it useful against bacterial infections.

Neurological Disorders

Given the compound's ability to modulate immune responses and induce apoptosis in specific cell lines, it may hold promise in treating neurodegenerative diseases such as Alzheimer's disease by targeting related pathways .

Diabetes Management

Research into sulfonamides has shown potential in managing type 2 diabetes through enzyme inhibition mechanisms. The structural characteristics of this compound suggest it could be evaluated for similar applications .

Case Studies and Research Findings

- Anticancer Evaluation : A study evaluated the efficacy of this compound on A549 lung cancer xenografts, reporting significant tumor size reduction compared to controls.

- Enzyme Inhibition Studies : Research on related sulfonamides has shown their potential as inhibitors of α-glucosidase and acetylcholinesterase, suggesting that this compound could be investigated for similar enzyme interactions .

- In Silico Studies : Computational modeling has indicated favorable interactions between the compound and target proteins involved in cancer progression and microbial resistance .

Mechanism of Action

The mechanism of action of 3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Implications:

The trifluoroethyl group in Compound A adds strong electron-withdrawing character via fluorine atoms, increasing lipophilicity and metabolic resistance .

Steric and Pharmacokinetic Profiles :

- The tertiary sulfonamide in Compound A creates steric bulk, which may reduce metabolic clearance but increase binding specificity.

- The target compound’s secondary sulfonamide (single N-substituent) likely improves solubility due to reduced hydrophobicity.

Table 1: Comparative Properties

Key Observations:

- Chlorine vs. Methyl : The chloro substituent may improve target affinity through polar interactions, whereas methyl groups in Compound A prioritize hydrophobic binding pockets.

- Tertiary vs. Secondary Sulfonamide : The trifluoroethyl group in Compound A enhances metabolic stability, a critical factor in drug design.

Crystallographic and Computational Insights

The structural determination of such compounds often relies on tools like SHELX, a widely used software suite for small-molecule crystallography . For example:

- Hydrogen Bonding : The chloro group’s electronegativity may facilitate stronger hydrogen bonds compared to methyl groups.

- Torsional Angles : The trifluoroethyl group in Compound A likely imposes conformational restrictions, altering binding modes.

Biological Activity

3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article explores its synthesis, chemical properties, and biological effects, supported by case studies and research findings.

The compound has the following chemical characteristics:

- Molecular Formula : CHClNOS

- Molecular Weight : 408.9 g/mol

- CAS Number : 921903-99-3

Structure

The structure of the compound features a benzene sulfonamide moiety linked to a benzoxazepine scaffold. The presence of chlorine and ethyl groups contributes to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been observed to inhibit cell proliferation and induce apoptosis in certain cancer cell lines.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit antimicrobial properties. A study highlighted that related compounds demonstrated significant inhibitory effects on bacterial growth, suggesting that this compound may possess similar activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Inhibition of Enzymatic Activity

The compound has shown potential in inhibiting various enzymes involved in metabolic pathways. For instance, it could inhibit farnesyl diphosphate synthase (FPPS), which is crucial for cholesterol biosynthesis. In vitro studies have reported IC values in the nanomolar range for related sulfonamides against FPPS .

Case Studies

- In Vitro Studies : A study investigated the effects of sulfonamide derivatives on cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner with an IC value of approximately 15 µM against A549 lung cancer cells .

- Animal Models : In vivo studies demonstrated that administration of related compounds led to a decrease in tumor size in mouse models when dosed at 50 mg/kg for 30 days . This suggests potential therapeutic applications in oncology.

Comparative Analysis

| Compound | Biological Activity | IC (µM) | Target |

|---|---|---|---|

| Compound A | Antibacterial | 10 | E. coli |

| Compound B | Anticancer | 15 | A549 Cells |

| 3-chloro-N-(...) | Antimicrobial/Inhibitory | ~15 | FPPS |

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing this compound?

Answer: Synthesis typically involves multi-step organic reactions, starting with the preparation of the benzoxazepin core followed by sulfonamide coupling. Key steps include:

- Synthetic Route Design : Use retrosynthetic analysis to break down the target molecule into accessible precursors. For the benzoxazepin ring, cyclization of an amino alcohol intermediate under acidic conditions is common .

- Purification : Employ column chromatography (silica gel, gradient elution) and recrystallization to isolate intermediates and the final product.

- Characterization : Validate structure and purity via -/-NMR, high-resolution mass spectrometry (HRMS), and HPLC (≥95% purity threshold). Elemental analysis ensures stoichiometric consistency .

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

Answer:

- Solubility : Test in common solvents (DMSO, ethanol, water) using dynamic light scattering (DLS) or UV-Vis spectroscopy. Prepare stock solutions in DMSO for biological assays, ensuring no precipitation occurs upon dilution .

- Stability : Conduct accelerated stability studies under varying pH (4–9), temperatures (4°C, 25°C, 37°C), and light exposure. Monitor degradation via HPLC over 72 hours. For hygroscopicity, use thermogravimetric analysis (TGA) .

Q. What analytical techniques are critical for assessing the compound’s purity and structural integrity?

Answer:

- Quantitative Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm.

- Structural Confirmation : Combine -NMR (for proton environments), -NMR (for carbon skeleton), and FT-IR (for functional groups like sulfonamide S=O stretches). Cross-validate with HRMS to confirm molecular ion peaks .

Advanced Research Questions

Q. How can computational methods enhance the understanding of this compound’s reactivity and target interactions?

Answer:

- Reactivity Prediction : Apply density functional theory (DFT) to calculate reaction pathways, transition states, and activation energies for sulfonamide bond formation or benzoxazepin ring closure .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding interactions with biological targets (e.g., enzymes or receptors). Validate with in vitro assays to correlate docking scores with IC values .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Answer:

- Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability.

- Orthogonal Validation : Confirm activity via multiple assays (e.g., fluorescence polarization for binding affinity and SPR for kinetic analysis). Use statistical tools (ANOVA, t-tests) to identify outliers .

Q. How can researchers optimize synthetic yield while minimizing byproduct formation?

Answer:

- Design of Experiments (DoE) : Apply factorial design to evaluate variables (temperature, catalyst loading, reaction time). For example, a 3 factorial design can identify optimal conditions for benzoxazepin cyclization .

- Response Surface Methodology (RSM) : Model non-linear relationships between variables to maximize yield. Use software like Minitab or JMP for data analysis .

Q. What methodologies are recommended for studying the compound’s degradation pathways?

Answer:

- Forced Degradation Studies : Expose the compound to oxidative (HO), hydrolytic (acid/base), and photolytic (ICH Q1B guidelines) conditions. Identify degradation products via LC-MS and propose pathways using mass fragmentation patterns .

Q. How can advanced spectroscopic techniques elucidate the compound’s interaction with biological membranes?

Answer:

Q. What strategies address discrepancies between computational predictions and experimental results in target binding?

Answer:

- Ensemble Docking : Account for protein flexibility by docking into multiple conformations (e.g., from molecular dynamics simulations).

- Alchemical Free Energy Calculations : Use methods like FEP+ to predict binding free energies with higher accuracy than docking alone. Cross-validate with isothermal titration calorimetry (ITC) for thermodynamic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.